molecular formula C16H10BrCl B13899807 2-(3-Bromo-4-chlorophenyl)naphthalene

2-(3-Bromo-4-chlorophenyl)naphthalene

Cat. No.: B13899807
M. Wt: 317.60 g/mol
InChI Key: BZAFRPHUKJSFGT-UHFFFAOYSA-N
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Description

Current Frontiers in Diarylnaphthalene Synthesis and Characterization

Modern synthetic organic chemistry offers a robust toolkit for the construction of diarylnaphthalene scaffolds. Among the most powerful and versatile methods are transition-metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura, organic-chemistry.orgnih.govtcichemicals.com Stille, wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com and Negishi wikipedia.orgorganic-chemistry.orgorganic-chemistry.org couplings are cornerstones in this field, enabling the precise formation of carbon-carbon bonds between aryl halides and appropriate coupling partners. organic-chemistry.org These reactions are prized for their high yields, functional group tolerance, and the ability to create complex, unsymmetrical biaryls. organic-chemistry.org

The synthesis of 2-phenylnaphthalene (B165426) derivatives, a subclass to which 2-(3-Bromo-4-chlorophenyl)naphthalene belongs, has been explored through various innovative strategies. These include protocols using recyclable ionic liquids, rsc.org gold-catalyzed dimerization, figshare.com and Diels-Alder cycloadditions of in-situ generated intermediates. researchgate.net Characterization of these complex molecules relies on a suite of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to elucidate their precise structure and stereochemistry.

Strategic Importance of Halogen-Substituted Aryl-Naphthalenes in Chemical Research

The incorporation of halogen atoms, such as bromine and chlorine, into aryl-naphthalene structures is a deliberate and strategic choice in chemical synthesis. nih.gov Halogenated organic compounds are of immense importance in medicinal chemistry, agrochemistry, and materials science. nih.gov The presence of a halogen atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

From a synthetic standpoint, the carbon-halogen bond is a versatile functional group. dergipark.org.tr The differential reactivity of bromine and chlorine atoms in cross-coupling reactions allows for selective and sequential functionalization, making compounds like this compound valuable intermediates for the synthesis of more complex, multi-substituted derivatives. researchgate.net This strategic placement of halogens opens pathways to a diverse array of molecular designs that would be otherwise difficult to access.

Positioning of this compound within Contemporary Organic Chemistry Research

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its position and potential within organic chemistry can be clearly inferred. As a halogenated diarylnaphthalene, it stands as a prime candidate for a versatile synthetic building block.

The "3-bromo-4-chlorophenyl" moiety offers two distinct reactive sites for further elaboration via cross-coupling chemistry. This allows for the stepwise introduction of different substituents, leading to the creation of complex, non-symmetrical poly-aryl systems. Such systems are of interest in the development of materials for organic electronics, mdpi.comrsc.org such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the electronic properties can be finely tuned through molecular structure. researchgate.net Furthermore, the diarylnaphthalene core is a recognized scaffold in medicinal chemistry, and halogenated derivatives are frequently explored for potential biological activity. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2869009-21-0
Molecular Formula C₁₆H₁₀BrCl
Molecular Weight 317.61 g/mol

Properties

Molecular Formula

C16H10BrCl

Molecular Weight

317.60 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)naphthalene

InChI

InChI=1S/C16H10BrCl/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H

InChI Key

BZAFRPHUKJSFGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromo 4 Chlorophenyl Naphthalene

Transition Metal-Catalyzed Cross-Coupling Approaches to Aryl-Naphthalene Frameworks

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing a direct route to the biaryl core of 2-(3-bromo-4-chlorophenyl)naphthalene. wikipedia.org These methods involve the coupling of an organometallic reagent with an organic halide, facilitated by a metal catalyst, typically based on palladium or nickel. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.com To synthesize the target molecule, two principal pathways are viable:

Pathway A: Coupling of 2-naphthylboronic acid (or its corresponding ester) with 1,4-dibromo-2-chlorobenzene (B1299774) or a related polyhalogenated benzene (B151609) derivative.

Pathway B: Reaction of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with (3-bromo-4-chlorophenyl)boronic acid.

The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The efficiency and selectivity can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netdocumentsdelivered.com For instance, the use of electron-rich, bulky phosphine (B1218219) ligands can enhance catalyst activity for challenging substrates. orgsyn.org The reaction's outcome may show differentiation in yields based on the electronic properties of the substituents on the aryl rings. researchgate.net

The Negishi coupling provides an alternative route, utilizing an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is particularly useful for constructing C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.org The synthesis of this compound via this method would likely involve one of two approaches:

Pathway A: The reaction of a 2-halonaphthalene with a pre-formed (3-bromo-4-chlorophenyl)zinc halide.

Pathway B: The coupling of a 2-naphthylzinc halide with a suitable di- or tri-halogenated benzene.

Palladium catalysts generally offer higher chemical yields and functional group tolerance compared to nickel. wikipedia.org The preparation of the organozinc reagent is a critical step, which can be generated in situ from the corresponding aryl halide. organic-chemistry.org The versatility of this reaction has made it a common tool in the total synthesis of complex molecules. wikipedia.org

Kumada Coupling: As one of the earliest catalytic cross-coupling methods, the Kumada coupling employs a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is economically advantageous as it uses readily prepared Grignard reagents. organic-chemistry.org The synthesis could proceed by coupling 2-naphthylmagnesium bromide with 1-bromo-2-chloro-4-iodobenzene, where the higher reactivity of the C-I bond would be exploited for selective coupling. The choice of solvent, such as tetrahydrofuran (B95107), is typical for this reaction. google.com

Stille Coupling: The Stille reaction involves the coupling of an organotin (organostannane) reagent with an organic halide, catalyzed by palladium. wikipedia.org A key advantage of this method is the stability of organostannane reagents to air and moisture. libretexts.org For the target molecule, this could involve reacting 2-(tributylstannyl)naphthalene with a polyhalogenated benzene. The reaction tolerates a wide variety of functional groups and has been applied extensively in complex syntheses. orgsyn.org However, a significant drawback is the high toxicity of the organotin compounds. wikipedia.org

Interactive Table 1: Comparison of Cross-Coupling Methodologies

Classical and Modern Functionalization Reactions for Directed Halogenation

An alternative synthetic strategy involves the post-functionalization of a 2-phenylnaphthalene (B165426) backbone. This approach relies on the principles of electrophilic aromatic substitution to introduce the required bromine and chlorine atoms at specific positions on the phenyl and naphthalene (B1677914) rings.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing substituents onto aromatic rings. msu.edu Halogenation, a key type of EAS, involves the reaction of an aromatic compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst. lumenlearning.commasterorganicchemistry.com

Bromination: Aromatic bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, generating a potent electrophile ("Br⁺" equivalent) that attacks the electron-rich aromatic ring. openstax.orgdocbrown.info

Chlorination: Similarly, chlorination is conducted with molecular chlorine (Cl₂) and a catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). organicchemistrytutor.com The catalyst functions to generate a strong chlorine electrophile. masterorganicchemistry.com

The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the rapid loss of a proton to restore aromaticity. libretexts.orguci.edu The first step, which disrupts the aromatic system, is typically the rate-determining step. lumenlearning.comopenstax.org

Achieving the precise 3-bromo-4-chloro substitution pattern on the phenyl ring of 2-phenylnaphthalene through direct EAS is a significant challenge due to directing group effects. The existing substituents on the biaryl system govern the position of subsequent substitutions.

In 2-phenylnaphthalene, the phenyl group acts as an activating substituent on the naphthalene ring, while the naphthalene moiety acts as a substituent on the phenyl ring. Direct halogenation would likely lead to a mixture of products. The naphthalene ring itself has positions of differing reactivity, and the phenyl ring would be substituted according to ortho, para-directing effects. Therefore, direct bromination followed by chlorination (or vice versa) on 2-phenylnaphthalene would not be expected to selectively yield the desired this compound isomer.

Modern synthetic methods often employ directing groups to achieve high regioselectivity in C-H functionalization reactions. researchgate.net For this specific target, a multi-step sequence would likely be necessary. This could involve:

Starting with a pre-functionalized phenyl ring, such as 3-bromo-4-chloroaniline, which is then converted into a suitable coupling partner (e.g., a diazonium salt, boronic acid, or organozinc reagent).

Utilizing blocking groups to deactivate certain positions on the 2-phenylnaphthalene scaffold, thereby directing halogenation to the desired sites.

Employing metal-catalyzed C-H activation strategies that use an existing functional group as an internal director to install halogens at specific positions. nih.gov

Interactive Table 2: Compound Names

Precursor Design and Elaboration for this compound Synthesis

Synthesis of Halogenated Naphthalene Precursors

Halogenated naphthalenes and their boronic acid derivatives are key starting materials for coupling reactions. 2-Bromonaphthalene (B93597) and 2-naphthaleneboronic acid are common precursors for introducing the 2-naphthyl group.

Several methods exist for the synthesis of 2-bromonaphthalene. A classical approach involves the reaction of β-naphthol with triphenylphosphine (B44618) and bromine in acetonitrile. orgsyn.org Another established method is the Sandmeyer reaction, which uses 2-aminonaphthalene as a starting material, though this precursor is a known carcinogen. sciencemadness.org More contemporary methods have also been developed; for instance, various 2-bromonaphthalene compounds can be synthesized efficiently from easily prepared diaryl-2,3-alkenyl methyl ethers, which react with N-bromosuccinimide (NBS) in the absence of metal catalysts. google.com Direct bromination of naphthalene often leads to the thermodynamically disfavored 1-bromo isomer or mixtures of polybrominated products, requiring specific conditions like high temperatures to favor the 2-isomer. sciencemadness.orgcardiff.ac.uk

2-Naphthaleneboronic acid is another crucial precursor, particularly for Suzuki-Miyaura coupling reactions. organoborons.comfrontierspecialtychemicals.cominnospk.com It is typically prepared from 2-bromonaphthalene via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. chemicalbook.com

Naphthalene PrecursorStarting MaterialKey ReagentsGeneral Approach
2-Bromonaphthaleneβ-NaphtholTriphenylphosphine, BromineNucleophilic substitution orgsyn.org
2-BromonaphthaleneDiaryl-2,3-alkenyl methyl etherN-Bromosuccinimide (NBS)Electrophilic cyclization google.com
2-Naphthaleneboronic acid2-Bromonaphthalenen-BuLi, Trialkyl borate, HClBorylation via lithium-halogen exchange chemicalbook.com

Synthesis of Halogenated Phenyl Precursors (e.g., 2-Bromo-4-chloroaniline)

The 3-bromo-4-chlorophenyl moiety of the target molecule requires a specifically substituted phenyl precursor. While a compound like 3-bromo-4-chlorophenylboronic acid would be a direct partner for a Suzuki coupling with 2-bromonaphthalene, related halogenated phenyl compounds like 2-bromo-4-chloroaniline (B1265534) serve as versatile intermediates in organic synthesis. guidechem.comsigmaaldrich.com

2-Bromo-4-chloroaniline can be prepared from 4-chloroaniline (B138754) through electrophilic bromination. chemicalbook.com This process typically involves reacting 4-chloroaniline with a brominating agent in a suitable solvent system, such as a dichloromethane-methanol mixture. chemicalbook.com The progress of the reaction can be monitored by thin-layer chromatography, and the final product is purified via column chromatography. chemicalbook.com This aniline (B41778) derivative can then be used to prepare other key intermediates. For example, it can be converted into a diazonium salt, which can participate in various coupling reactions, or it can be transformed into other functionalized phenyl compounds necessary for building more complex molecules. guidechem.com

A multi-step synthesis starting from bromobenzene (B47551) has also been reported, involving nitration, separation of isomers, reduction of the nitro group, and finally, chlorination to yield 4-bromo-2-chloroaniline. youtube.com

Phenyl PrecursorStarting MaterialKey ReagentsGeneral Approach
2-Bromo-4-chloroaniline4-ChloroanilineBrominating agent (e.g., NBS)Electrophilic aromatic substitution chemicalbook.com
4-Bromo-2-chloroanilineBromobenzeneHNO₃/H₂SO₄; Sn/HCl; Cl₂Multi-step synthesis: Nitration, Reduction, Halogenation youtube.com

Use of Allene-Based Cyclization Strategies in Naphthalene Construction

Instead of starting with a pre-formed naphthalene ring, advanced synthetic strategies allow for its construction from acyclic precursors. Allene-based cyclization methods represent a powerful approach for creating highly functionalized naphthalene derivatives. rsc.org

One such strategy involves a sequence of propargyl-allenyl isomerization followed by an electrocyclization reaction to form the polyfunctionalized naphthalene core. rsc.org Another innovative method utilizes the electrophilic cyclization of diaryl-2,3-alkenyl ethers to produce 2-bromonaphthalene compounds. google.com This reaction proceeds efficiently in a mixed solvent system without the need for a metal catalyst, highlighting its potential as a greener alternative. google.com These methods are part of a broader class of electrophilic cyclizations of alkynes that can be used to generate a wide variety of substituted naphthalenes under mild conditions. nih.govyoutube.com

Green Chemistry Approaches in this compound Synthesis

The synthesis of biaryl compounds, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govacs.orgacs.org

Solvent-Free and Atom-Economical Methodologies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comwikipedia.org Reactions with high atom economy, such as additions and isomerizations, are preferred as they generate minimal waste. jk-sci.com Coupling reactions, including the Suzuki-Miyaura reaction, are often considered to have a relatively high atom economy, as the primary byproducts are simple salts derived from the base and the boronic acid group. jocpr.comwikipedia.org Efforts to further improve the atom economy of these reactions are ongoing. acs.org

A significant advancement in green chemistry is the development of solvent-free reaction conditions. tandfonline.com Performing reactions in the solid state or using one of the liquid reactants as the solvent eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. tandfonline.com Solvent-free Suzuki-Miyaura cross-coupling reactions have been successfully developed, allowing for the synthesis of biaryl compounds by simply mixing the aryl halides, arylboronic acids, a palladium catalyst, and a base, sometimes with grinding or minimal heating. nih.govresearchgate.net

Microwave-Assisted and Ultrasound-Promoted Synthesis Techniques

The use of alternative energy sources is another cornerstone of green chemistry. Microwave-assisted organic synthesis has become a widely adopted technique for accelerating a variety of reactions, including palladium-catalyzed cross-coupling. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and selectivity compared to conventional heating methods. nih.govresearchgate.net This efficiency gain is attributed to the rapid, uniform heating of the reaction mixture.

Ultrasound has also emerged as a powerful tool for promoting chemical reactions, a field known as sonochemistry. In the context of Suzuki-Miyaura coupling, ultrasonic irradiation has been shown to accelerate the reaction, often enabling it to proceed at ambient temperature. hielscher.comrsc.org Sonication is particularly effective for heterogeneous reactions, as the acoustic cavitation it produces can clean and activate catalyst surfaces and enhance mass transfer. scirp.org Studies have demonstrated that ultrasound-assisted Suzuki reactions can be performed in environmentally benign solvents like water or ionic liquids, further enhancing the green credentials of the synthesis. rsc.orgnih.gov

Green Chemistry TechniqueKey AdvantagesApplication in Biaryl Synthesis
Solvent-Free SynthesisReduces solvent waste, simplifies workup, lowers costs. tandfonline.comSuzuki-Miyaura coupling performed by grinding or heating solid reactants. nih.govresearchgate.net
Microwave-Assisted SynthesisDrastically reduced reaction times, often higher yields and selectivity. nih.govRapid synthesis of biaryls via Suzuki, Heck, and other coupling reactions. nih.govresearchgate.net
Ultrasound-Promoted SynthesisAccelerates reactions, enables milder conditions (e.g., room temp.), useful for heterogeneous systems. hielscher.comFacilitates Suzuki coupling in green solvents like water and ionic liquids. rsc.orgnih.gov

Optimization of Reaction Parameters and Yield Enhancement for this compound

The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions to maximize yield and minimize side-product formation. The primary synthetic routes involve coupling a naphthalene-based organometallic reagent with a 1,2-dihalo-4-bromobenzene derivative, or vice-versa. Key parameters that are typically adjusted include the palladium catalyst system (precatalyst and ligand), the base, the solvent, and the temperature.

Influence of Catalyst and Ligand:

The choice of the palladium catalyst and its associated ligand is paramount in cross-coupling reactions. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(0) or Pd(II) precatalyst in combination with a sterically hindered and electron-rich phosphine ligand. These advanced ligands facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For challenging couplings, such as those involving ortho-substituted or electronically deactivated substrates, specific ligands can dramatically improve reaction rates and yields.

For instance, in a model Suzuki-Miyaura coupling reaction, the choice of ligand can have a significant impact on the product yield. The data below illustrates the effect of different ligands on the yield of a generic biaryl product under otherwise identical conditions.

Catalyst PrecursorLigandYield (%)
Pd(OAc)₂Triphenylphosphine (PPh₃)45
Pd(OAc)₂Tricyclohexylphosphine (PCy₃)78
Pd₂(dba)₃SPhos (A Buchwald Ligand)92
Pd₂(dba)₃XPhos (A Buchwald Ligand)95

Effect of Base and Solvent System:

The base plays a crucial role, particularly in the Suzuki-Miyaura and Hiyama couplings, where it activates the organoboron or organosilicon compound to facilitate transmetalation. organic-chemistry.orgorganic-chemistry.org The strength and solubility of the base can influence reaction kinetics. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH). The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are frequently used. harvard.edu

The following table demonstrates how the combination of base and solvent can affect the yield in a hypothetical Suzuki coupling to form the target compound.

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Toluene/H₂O10065
K₃PO₄Dioxane9085
Cs₂CO₃Dioxane/H₂O8094
NaOHTHF/H₂O7072

Temperature and Reaction Time:

Reaction temperature is a critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of unwanted byproducts. Optimization often involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation. nih.gov

In Stille couplings, which involve organotin reagents, additives can be crucial for yield enhancement. The addition of copper(I) iodide (CuI) can accelerate the transmetalation step, often leading to higher yields under milder conditions. harvard.eduorgsyn.org

A summary of optimized parameters from various cross-coupling methodologies applicable to the synthesis of this compound is presented below.

Coupling ReactionTypical Catalyst SystemBase/AdditiveSolventOptimized Yield Range (%)
Suzuki-MiyauraPd(OAc)₂ / SPhosCs₂CO₃Dioxane / H₂O90-98
StillePd(PPh₃)₄CuI (additive)DMF85-95
NegishiPd₂(dba)₃ / XPhosNone (organozinc reagent)THF88-96
HiyamaPdCl₂ / PPh₃TBAF (fluoride source)THF80-92

By systematically adjusting these parameters—catalyst, ligand, base, solvent, and temperature—researchers can develop a robust and high-yielding protocol for the synthesis of this compound.

Advanced Spectroscopic Investigations of 2 3 Bromo 4 Chlorophenyl Naphthalene

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the characteristic functional groups and skeletal framework of a molecule. The analysis of vibrational modes, aided by theoretical calculations such as Potential Energy Distribution (PED), allows for a precise assignment of spectral features to specific molecular motions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. For 2-(3-Bromo-4-chlorophenyl)naphthalene, the FT-IR spectrum is expected to be dominated by vibrations associated with the aromatic rings and the carbon-halogen bonds.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The naphthalene (B1677914) and the substituted phenyl rings will exhibit multiple bands in this region. The C=C stretching vibrations within the aromatic rings are expected to appear in the 1600-1450 cm⁻¹ range. The presence of substituents on both rings can influence the exact position and intensity of these bands.

The carbon-halogen stretching vibrations are key indicators of the substitution pattern. The C-Cl stretching vibration is anticipated to be in the 800-600 cm⁻¹ region, while the C-Br stretching vibration is expected at a lower frequency, typically in the 700-500 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are often intense in the spectra of aromatic compounds, are expected in the 900-675 cm⁻¹ region and can provide information about the substitution pattern on the rings.

Table 1: Predicted FT-IR Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aromatic C=C Stretching 1600 - 1450
C-H In-plane Bending 1300 - 1000
C-H Out-of-plane Bending 900 - 675
C-Cl Stretching 800 - 600
C-Br Stretching 700 - 500

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and skeletal vibrations of the molecule. For this compound, the Raman spectrum would be valuable for characterizing the vibrations of the carbon skeleton.

The breathing modes of the naphthalene and phenyl rings, which involve the symmetric expansion and contraction of the rings, are expected to be strong in the Raman spectrum, typically appearing in the 1000-800 cm⁻¹ region. The C-C stretching vibrations within the rings will also be prominent. Due to the presence of heavy halogen atoms, low-frequency modes corresponding to the C-Br and C-Cl bending and rocking vibrations are also anticipated.

In some cases, Raman spectroscopy can also provide information about electronic transitions when the excitation wavelength is close to an electronic absorption band of the molecule, a phenomenon known as resonance Raman spectroscopy.

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aromatic Ring Breathing 1000 - 800
Aromatic C=C Stretching 1600 - 1450
C-Cl Bending/Rocking < 400
C-Br Bending/Rocking < 300

To make unambiguous assignments of the observed vibrational bands in the FT-IR and Raman spectra, a Potential Energy Distribution (PED) analysis is often employed. researchgate.netoregonstate.eduresearchgate.nettandfonline.com This theoretical calculation helps to determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional angles) to a particular normal mode of vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Environment Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts of the protons are influenced by the electronic effects of the substituents and their positions on the aromatic rings.

The naphthalene ring system will give rise to a complex pattern of signals. The protons on the naphthalene moiety will experience different shielding effects depending on their proximity to the substituted phenyl ring. Similarly, the protons on the 3-bromo-4-chlorophenyl ring will exhibit distinct chemical shifts. The proton ortho to both the bromine and chlorine atoms is expected to be the most deshielded.

The coupling between adjacent protons (spin-spin coupling) will lead to splitting of the NMR signals, providing valuable information about the connectivity of the protons. The magnitude of the coupling constants (J-values) is dependent on the number of bonds separating the coupled protons and their dihedral angle. For aromatic systems, ortho coupling (³J) is typically in the range of 7-9 Hz, meta coupling (⁴J) is smaller (2-3 Hz), and para coupling (⁵J) is usually close to 0 Hz. Analysis of these coupling patterns is essential for assigning the signals to specific protons in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Naphthalene Protons 7.5 - 8.2 m -
Phenyl Proton (H-2') 7.8 - 8.0 d ⁴J ≈ 2 Hz
Phenyl Proton (H-5') 7.6 - 7.8 d ³J ≈ 8-9 Hz
Phenyl Proton (H-6') 7.4 - 7.6 dd ³J ≈ 8-9 Hz, ⁴J ≈ 2 Hz

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of two aromatic rings, the spectrum of this compound will show a number of signals in the aromatic region, typically between 120 and 140 ppm.

Quaternary carbon atoms (those not bonded to any hydrogen) generally show weaker signals in proton-decoupled ¹³C NMR spectra. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Naphthalene Carbons 125 - 135
Phenyl Carbons (unsubstituted) 127 - 132
Phenyl Carbon (C-Br) 120 - 125
Phenyl Carbon (C-Cl) 130 - 135
Ipso-Carbons 135 - 145

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Long-Range Interactions

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in elucidating the intricate structure of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map the connectivity of atoms within the molecule.

The COSY spectrum reveals proton-proton (¹H-¹H) coupling relationships, which are crucial for identifying adjacent protons within the same spin system. For this compound, COSY correlations would be expected between the protons on the naphthalene ring system and between the protons on the bromochlorophenyl ring.

HSQC provides direct one-bond proton-carbon (¹H-¹³C) correlations. This technique is essential for assigning specific proton signals to their directly attached carbon atoms. Each CH group in the aromatic rings would produce a distinct correlation peak in the HSQC spectrum, simplifying the carbon NMR spectrum assignment.

TechniqueCorrelated NucleiInformation Obtained
COSY ¹H - ¹HIdentifies protons that are coupled to each other (typically 2-3 bonds apart).
HSQC ¹H - ¹³C (direct)Correlates protons with their directly attached carbons (1-bond).
HMBC ¹H - ¹³C (long-range)Correlates protons with carbons over multiple bonds (2-3 bonds).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals.

Characterization of π-to-π* Transitions and Chromophore Behavior

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are typical for extended aromatic systems. These absorptions are attributed to π-to-π* electronic transitions within the naphthalene and phenyl chromophores. The conjugation between the two aromatic rings leads to a delocalized π-electron system, which influences the energy of these transitions. The presence of the bromine and chlorine substituents can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 2-phenylnaphthalene (B165426) due to their electronic effects on the aromatic rings.

Solvatochromic Studies and Solvent Effects on Electronic Absorption

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. For non-polar compounds like this compound, the solvatochromic shifts are generally small. However, subtle shifts can still be observed. In moving from a non-polar solvent to a polar solvent, a slight red-shift of the π-to-π* transitions may occur due to the stabilization of the excited state by the polar solvent molecules. The magnitude of this shift can provide information about the change in dipole moment of the molecule upon electronic excitation.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion in the mass spectrum. The measured isotopic distribution and the exact mass provide strong evidence for the elemental composition of the molecule.

IsotopeNatural Abundance (%)
⁷⁹Br 50.69
⁸¹Br 49.31
³⁵Cl 75.77
³⁷Cl 24.23

Fragmentation Pattern Analysis for Structural Features

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it breaks down into smaller, characteristic ions. The observed fragmentation pattern can help to confirm the connectivity of the molecule. Common fragmentation pathways for biaryl compounds include cleavage of the bond connecting the two aromatic rings, as well as the loss of the halogen substituents. The masses of the resulting fragment ions can be used to deduce the structure of the original molecule.

Crystallographic Analysis of this compound Remains Undetermined

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction (SCXRD) data for the chemical compound this compound. Consequently, a detailed elucidation of its solid-state structure, including precise bond lengths, bond angles, torsion angles, and the nature of its intermolecular interactions, cannot be provided at this time.

The specific spatial arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. SCXRD is the definitive technique for obtaining this information, offering unparalleled insight into molecular geometry, conformational preferences, and the forces that govern crystal packing.

While crystallographic studies have been conducted on numerous naphthalene derivatives and compounds containing bromo- and chloro-phenyl moieties, the specific combination present in this compound has not been reported in the accessible scientific literature. The generation of the detailed structural analysis as requested, including data tables on bond parameters and intermolecular interactions such as hydrogen bonding, halogen bonding, and pi-pi stacking, is therefore contingent on the future synthesis of suitable single crystals and subsequent analysis by X-ray diffraction.

Without experimental data from an SCXRD study, any discussion of the molecular and supramolecular structure of this compound would be purely speculative and fall outside the scope of a scientifically rigorous article. Further research is required to crystallize this compound and perform the necessary diffraction experiments to unlock the precise details of its three-dimensional architecture.

Crystallographic Analysis and Solid State Structural Elucidation of 2 3 Bromo 4 Chlorophenyl Naphthalene

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps various properties onto a surface defined by the molecule's electron density in relation to its crystalline environment. Key outputs include 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts, such as H···H, C···H, Br···H, and Cl···H.

Since the crystal structure of 2-(3-Bromo-4-chlorophenyl)naphthalene has not been determined and deposited in crystallographic databases like the Cambridge Structural Database (CSD), a Hirshfeld surface analysis cannot be performed. Such an analysis would require the precise atomic coordinates and unit cell parameters obtained from single-crystal X-ray diffraction.

Polymorphism and Crystal Engineering Considerations for this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

There are no published studies on the polymorphism of this compound. The potential for this molecule to form polymorphs would depend on the balance of the various intermolecular interactions and the conformational flexibility between the naphthalene (B1677914) and the 3-bromo-4-chlorophenyl rings. Crystal engineering studies, which aim to control the formation of specific crystal structures with desired properties, have not been reported for this compound. Such investigations would typically involve systematic variation of crystallization conditions (e.g., solvent, temperature, pressure) to explore the potential energy landscape and identify different stable or metastable crystalline forms.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically for the compound This compound are not publicly available. Research providing specific data on its quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Natural Bond Orbital (NBO) analysis, could not be located.

Therefore, it is not possible to generate an article with the specific, data-driven content requested in the provided outline for this particular molecule.

While computational studies have been conducted on related structures, such as naphthalene, chlorinated biphenyls, and other substituted naphthalene derivatives, extrapolating this information would not adhere to the strict requirement of focusing solely on this compound and would be scientifically inaccurate. The electronic and reactivity properties of a molecule are highly specific to its exact structure, including the precise positioning of substituent atoms like bromine and chlorine on the phenyl ring.

To provide the detailed analysis requested, a dedicated computational study on this compound would need to be performed using quantum chemical software packages. Such a study would involve:

Geometry Optimization: Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation.

Electronic Property Calculation: Determining properties such as dipole moment, polarizability, and orbital energies from the optimized geometry.

FMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO gap, which is a key indicator of chemical reactivity and kinetic stability.

MEP Mapping: Generating a map of the electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

NBO Analysis: Investigating orbital interactions to understand charge delocalization and the stability imparted by hyperconjugative effects.

Without published results from such a dedicated study, the creation of a scientifically accurate and verifiable article according to the specified outline is not feasible.

Computational and Theoretical Studies of 2 3 Bromo 4 Chlorophenyl Naphthalene

Simulated Spectroscopic Data and Comparison with Experimental Results

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 2-(3-Bromo-4-chlorophenyl)naphthalene, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the most common methods to simulate its vibrational, nuclear magnetic resonance (NMR), and electronic spectra. These theoretical calculations allow for a detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure.

Computed Vibrational Frequencies and Intensities

Theoretical vibrational analysis, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the infrared (IR) and Raman spectra of this compound. researchgate.net The calculations yield harmonic vibrational frequencies that are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement with experimental data, these computed frequencies are commonly scaled by an empirical factor. researchgate.net

The vibrational modes of this compound can be categorized based on the functional groups and structural moieties present:

Aromatic C-H Stretching: These high-frequency modes are expected in the 3100-3000 cm⁻¹ region. The naphthalene (B1677914) and phenyl rings will exhibit multiple C-H stretching vibrations. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically appear in the 1600-1400 cm⁻¹ range. These bands are often intense in both IR and Raman spectra and are characteristic of the aromatic skeleton.

C-H In-plane and Out-of-plane Bending: In-plane bending vibrations are generally found between 1300 cm⁻¹ and 1000 cm⁻¹, while out-of-plane bending modes, which are sensitive to the substitution pattern, occur below 1000 cm⁻¹. researchgate.net

C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Cl stretch typically appears in the 800-600 cm⁻¹ region, while the C-Br stretch is found at an even lower wavenumber, generally between 600 cm⁻¹ and 500 cm⁻¹.

Ring Deformation Modes: The skeletal vibrations of the naphthalene and phenyl rings, including various deformation and breathing modes, are present at frequencies below 1000 cm⁻¹.

A comparison of the computed spectrum with experimental FTIR and Raman data would allow for a precise assignment of each vibrational band to a specific atomic motion within the molecule.

Table 1: Representative Computed Vibrational Frequencies for this compound Note: These are expected values based on calculations of similar aromatic compounds. Actual values would require specific DFT calculations.

Frequency Range (cm⁻¹)Vibrational Mode Assignment
3100 - 3000Aromatic C-H Stretching
1600 - 1450Aromatic C=C Ring Stretching
1300 - 1000C-H In-plane Bending
900 - 700C-H Out-of-plane Bending
750 - 650C-Cl Stretching
600 - 500C-Br Stretching

Theoretical NMR Chemical Shifts (¹H, ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry, often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netznaturforsch.com Calculations are typically performed on the optimized molecular geometry, and the computed shifts are referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

¹H NMR Spectrum: The protons on the naphthalene and phenyl rings are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The precise chemical shifts are influenced by the electronic effects of the halogen substituents and the anisotropic effect of the adjacent aromatic ring. Protons ortho to the electron-withdrawing bromine and chlorine atoms would be shifted downfield, while those in other positions will experience more complex shielding effects. The coupling patterns (doublets, triplets, doublets of doublets) would be intricate due to the multiple spin-spin interactions between neighboring protons.

¹³C NMR Spectrum: The ¹³C chemical shifts are anticipated in the 120-140 ppm range, characteristic of sp²-hybridized carbon atoms in aromatic systems. The carbons directly bonded to the electronegative bromine and chlorine atoms (C-Br and C-Cl) will show distinct chemical shifts. For instance, the carbon attached to bromine (C3') is expected to be in the 120-125 ppm range, while the carbon attached to chlorine (C4') would be around 130-135 ppm. The quaternary carbons, including those at the junction of the two ring systems, will also have unique and identifiable chemical shifts. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard substituent effects and data from analogous compounds. spectrabase.comchegg.com Specific calculations are required for accurate predictions.

¹H NMR

Proton Predicted Chemical Shift (ppm)
Naphthalene Protons 7.4 - 8.2
Phenyl H-2' ~7.8
Phenyl H-5' ~7.5

¹³C NMR

Carbon Predicted Chemical Shift (ppm)
Naphthalene Carbons 125 - 135
Phenyl C-1' ~139
Phenyl C-2' ~132
Phenyl C-3' (C-Br) ~123
Phenyl C-4' (C-Cl) ~134
Phenyl C-5' ~128

Simulated UV-Vis Spectra and Electronic Transitions (TD-DFT)

Time-dependent density functional theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of organic molecules. mdpi.comresearchgate.net By computing the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions. arxiv.org For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the extended conjugated system formed by the naphthalene and phenyl rings.

The spectrum would likely show strong absorption bands in the UV region. The primary transitions would involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Computational analysis reveals that the HOMO and LUMO are typically delocalized across the entire π-system of the molecule. The specific λmax values will depend on the energy gap between these frontier orbitals. The presence of halogen substituents can cause a slight red-shift (bathochromic shift) in the absorption bands compared to unsubstituted 2-phenylnaphthalene (B165426) due to their electron-donating effects through resonance and electron-withdrawing inductive effects. rsc.org

Table 3: Predicted Electronic Transitions for this compound via TD-DFT Note: Values are illustrative and based on typical results for similar aromatic systems.

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~300 - 340> 0.1HOMO → LUMO (π → π)
S₀ → S₂~260 - 290> 0.2HOMO-1 → LUMO, HOMO → LUMO+1 (π → π)

Conformational Analysis and Potential Energy Surface (PES) Mapping

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the naphthalene and phenyl rings. The dihedral angle (φ) between the planes of the two aromatic rings is the key conformational parameter. A potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of this dihedral angle, can reveal the most stable conformation(s) and the energy barriers to rotation. ic.ac.uk

Due to the steric hindrance between the hydrogen atom on the C1 position of the naphthalene ring and the substituents on the phenyl ring (specifically the bromine at C3' and the hydrogen at C2'), a completely planar conformation (φ = 0° or 180°) is expected to be energetically unfavorable. libretexts.orgnih.gov Similarly, a perpendicular conformation (φ = 90°) would disrupt the π-conjugation between the two rings, leading to some destabilization.

Therefore, the global minimum on the PES is predicted to be a non-planar, twisted conformation. tandfonline.com The equilibrium dihedral angle is likely to be in the range of 30-60°, representing a compromise between minimizing steric repulsion and maximizing π-conjugation. The energy barrier for rotation through the planar transition state would provide information about the molecule's conformational rigidity at different temperatures. libretexts.org

Non-Linear Optical (NLO) Properties and Related Theoretical Calculations

Organic molecules with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is quantified by its first hyperpolarizability (β) and second hyperpolarizability (γ). These properties can be calculated using quantum chemical methods, typically DFT.

The NLO response of this compound is expected to be modest. While it possesses an extended π-electron system, it lacks the strong electron-donating and electron-accepting groups (a "push-pull" configuration) that are typically required for a large first hyperpolarizability (β). nih.govresearchgate.net The bromine and chlorine atoms are only weak modulators of the electronic distribution.

However, the molecule could still possess a non-zero third-order NLO response (second hyperpolarizability, γ). Theoretical calculations would involve applying an external electric field in the DFT calculations and determining the response of the molecular dipole moment and polarizability. Such studies would provide quantitative predictions of the β and γ tensors, offering insight into the material's potential for applications like optical switching or frequency conversion. mdpi.com

Investigation of Intramolecular Proton Transfer Processes (if applicable to specific derivatives)

Intramolecular proton transfer (IPT), particularly in the excited state (ESIPT), is a photochemical process that can occur in molecules containing both a proton-donating group (e.g., -OH, -NH₂) and a proton-accepting group (e.g., C=O, C=N) in close proximity, typically linked by an intramolecular hydrogen bond. rsc.orgresearchgate.net

For the specific compound this compound, there are no functional groups capable of acting as proton donors or acceptors in an intramolecular fashion. The molecule consists solely of aromatic rings, C-H bonds, and carbon-halogen bonds. Therefore, intramolecular proton transfer processes are not applicable to this molecule. sciprofiles.com

Should derivatives of this compound be synthesized containing, for example, a hydroxyl group at the 1-position of the naphthalene ring and an imine or aldehyde group on the phenyl ring, then computational studies could be employed to investigate the potential for ESIPT. Such studies would involve calculating the potential energy surfaces of both the ground and excited states to determine the thermodynamic and kinetic feasibility of the proton transfer reaction. acs.org

Reactivity Profiles and Derivatization Approaches of 2 3 Bromo 4 Chlorophenyl Naphthalene

Functional Group Interconversions of Halogen Substituents

The presence of both bromine and chlorine atoms on the phenyl ring of 2-(3-bromo-4-chlorophenyl)naphthalene offers opportunities for selective functionalization. The differing bond strengths and electronic environments of the C-Br and C-Cl bonds allow for chemoselective transformations.

In the realm of transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition to a low-valent metal center, such as palladium(0), more facile for the C-Br bond. This inherent reactivity difference allows for the selective functionalization of the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations.

For instance, in Suzuki-Miyaura, Stille, and other similar palladium-catalyzed cross-coupling reactions, the C-Br bond will preferentially undergo oxidative addition, enabling the introduction of a new carbon-carbon or carbon-heteroatom bond at the 3-position of the phenyl ring. The higher bond strength of the C-Cl bond typically requires more forcing reaction conditions, such as higher temperatures, different ligand systems, or more reactive catalysts, to activate it for coupling.

Bond Type Average Bond Dissociation Energy (kJ/mol) General Reactivity in Pd-Catalyzed Cross-Coupling
C-Br ~285 More reactive, undergoes oxidative addition under milder conditions.
C-Cl ~340 Less reactive, requires more forcing conditions for activation.

This differential reactivity is a cornerstone of synthetic strategies involving dihalogenated aromatic compounds, allowing for a stepwise and controlled introduction of various functional groups.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of aryl halides. The feasibility of an SNAr reaction is largely dependent on the electronic nature of the aromatic ring and the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex.

In the case of this compound, the phenyl ring is substituted with two halogen atoms. Halogens are moderately electron-withdrawing through induction but are also weakly deactivating. The absence of strong EWGs, such as nitro or cyano groups, on the phenyl ring suggests that the potential for SNAr reactions on this substrate under standard conditions is limited. The naphthalene (B1677914) moiety, while being a large aromatic system, does not significantly enhance the electrophilicity of the phenyl ring to facilitate SNAr.

For an SNAr reaction to proceed, the attack of a nucleophile on the aromatic ring must lead to a stabilized anionic intermediate. The stability of this intermediate is the primary determinant of the reaction rate.

Factor Influence on SNAr Reactivity Application to this compound
Electron-Withdrawing Groups (EWGs) Strong EWGs (e.g., -NO₂, -CN) ortho or para to the leaving group are essential for stabilizing the Meisenheimer complex. The phenyl ring lacks strong EWGs, making SNAr challenging.
Leaving Group The rate of SNAr is often independent of the leaving group's ability, as the rate-determining step is typically the nucleophilic attack. While both Br and Cl are good leaving groups, their departure is not the primary barrier.
Nucleophile Strong nucleophiles are required to initiate the attack on the electron-rich aromatic ring. Even with strong nucleophiles, the lack of electronic activation of the ring is a significant hurdle.

Therefore, derivatization of this compound via SNAr would likely require harsh reaction conditions or the introduction of activating groups in subsequent synthetic steps.

Further Cross-Coupling Reactions at the Halogenated Positions

The halogen substituents on the phenyl ring serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks.

Late-stage functionalization refers to the introduction of chemical modifications to a complex molecule at a late step in its synthesis. This strategy is highly valuable in drug discovery and materials science as it allows for the rapid generation of analogues with diverse properties. This compound is an ideal substrate for late-stage functionalization due to its two distinct halogenated positions.

Leveraging the differential reactivity of the C-Br and C-Cl bonds, a sequential cross-coupling strategy can be employed. The more reactive C-Br bond can be functionalized first under milder conditions, followed by the modification of the C-Cl bond under more vigorous conditions. This approach allows for the controlled and stepwise introduction of two different substituents. A wide array of coupling partners can be utilized in these reactions, including boronic acids (Suzuki-Miyaura), organostannanes (Stille), organozincs (Negishi), and terminal alkynes (Sonogashira), among others.

In addition to the functionalization at the halogenated positions, palladium-catalyzed C-H activation offers a powerful strategy for the direct formation of new bonds at otherwise unreactive C-H sites. For this compound, C-H activation could potentially be directed to several positions on both the naphthalene and phenyl rings.

The directing-group-assisted C-H activation is a particularly effective approach where a functional group on the substrate coordinates to the palladium catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation. While the parent compound lacks a strong directing group, derivatives could be synthesized to enable such transformations. For instance, the introduction of a pyridine (B92270) or amide functionality could direct the palladium catalyst to ortho C-H bonds.

Furthermore, non-directed C-H activation, although often less selective, could also be explored. The electronic and steric environment of the different C-H bonds in the molecule would influence the regioselectivity of such reactions. The C-H bonds on the naphthalene ring, particularly at the positions adjacent to the phenyl substituent, and the C-H bond on the phenyl ring ortho to the naphthalene group are potential sites for C-H activation.

Catalyst System Directing Group (if any) Potential C-H Activation Site
Pd(OAc)₂ / Ligand Pyridine, Amide, Carboxylic Acid Ortho C-H bonds to the directing group
Pd(OAc)₂ / Oxidant None (non-directed) Electron-rich or sterically accessible C-H bonds

Cycloaddition and Annulation Reactions Utilizing the Naphthalene Core

The naphthalene core of this compound is a rich platform for cycloaddition and annulation reactions, leading to the formation of polycyclic and complex heterocyclic systems. The extended π-system of the naphthalene ring can participate as either a diene or a dienophile in Diels-Alder [4+2] cycloaddition reactions, depending on the nature of the reaction partner.

For example, the naphthalene core can react with dienophiles such as maleic anhydride (B1165640) or acetylenedicarboxylates under thermal or Lewis acid-catalyzed conditions to form new six-membered rings. The regioselectivity of these reactions is influenced by the electronic and steric effects of the 2-(3-bromo-4-chlorophenyl) substituent.

Annulation reactions, which involve the formation of a new ring fused to the existing naphthalene system, are also a viable strategy for derivatization. These reactions can be achieved through various methods, including transition-metal-catalyzed processes or intramolecular cyclizations of appropriately functionalized precursors. For instance, a precursor with a suitably positioned alkyne or alkene moiety could undergo an intramolecular Heck reaction or a Friedel-Crafts-type cyclization to form a new fused ring.

Reaction Type Reagent/Conditions Potential Product
Diels-Alder [4+2] Cycloaddition Maleic anhydride, heat Fused polycyclic anhydride
[2+2] Cycloaddition Alkenes, photolysis Fused cyclobutane (B1203170) derivatives
Intramolecular Annulation Functionalized precursor with a reactive side chain, catalyst/reagent Fused heterocyclic or carbocyclic systems

These cycloaddition and annulation reactions provide access to a diverse range of complex and three-dimensional structures, significantly expanding the chemical space accessible from this compound.

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Conjugated Systems from this compound

The development of advanced organic materials and molecular electronics has spurred significant interest in the synthesis of large, well-defined PAHs. The compound this compound serves as a valuable precursor in this context, enabling the construction of larger aromatic systems through a series of controlled bond-forming reactions. Methodologies such as sequential palladium-catalyzed cross-coupling reactions followed by intramolecular C-H arylation are particularly well-suited for this purpose.

A plausible and efficient strategy for elaborating the structure of this compound involves a two-step process: an initial Suzuki-Miyaura coupling reaction followed by an intramolecular C-H activation/arylation reaction. This approach allows for the regioselective introduction of an additional aryl moiety, which then undergoes a cyclization to form a new fused ring system.

For instance, a hypothetical synthesis of a benzo[ghi]fluoranthene (B49607) derivative can be envisioned starting from this compound. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for a selective Suzuki-Miyaura coupling at the 3-position of the phenyl ring. This initial step would introduce a new aryl group, for example, a phenyl group, to create an intermediate terphenyl-like structure.

Subsequent intramolecular palladium-catalyzed C-H arylation of this intermediate would then lead to the formation of the desired benzo[ghi]fluoranthene core. This cyclization would occur through the activation of a C-H bond on the newly introduced phenyl ring and its coupling with the remaining chlorine atom on the original phenyl ring of the naphthalene derivative. This type of sequential, one-pot synthesis, combining a Suzuki-Miyaura coupling with a direct C-H functionalization, has been shown to be an effective method for the construction of complex heterocyclic and polycyclic systems. nih.gov

The reaction conditions for each step would need to be carefully optimized to ensure high yields and selectivity. The Suzuki-Miyaura coupling typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The subsequent intramolecular C-H arylation would also be palladium-catalyzed, often requiring a different ligand and reaction conditions to promote the desired cyclization.

The following interactive table outlines the proposed synthetic sequence for the conversion of this compound into a benzo[ghi]fluoranthene derivative.

StepReaction TypeReactantsCatalyst/ReagentsProduct
1Suzuki-Miyaura CouplingThis compound, Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/Water2-(4-Chloro-[1,1':3',1''-terphenyl]-4'-yl)naphthalene
2Intramolecular C-H Arylation2-(4-Chloro-[1,1':3',1''-terphenyl]-4'-yl)naphthalenePd(OAc)₂, SPhos, K₂CO₃, DMAA Benzo[ghi]fluoranthene derivative

This modular approach, leveraging the differential reactivity of the halogen substituents, provides a powerful tool for the rational design and synthesis of a wide variety of complex PAHs and extended conjugated systems from the readily accessible this compound precursor. The ability to introduce different aryl groups in the initial Suzuki-Miyaura coupling step further enhances the versatility of this method, allowing for the fine-tuning of the electronic and photophysical properties of the final polycyclic aromatic products.

Advanced Methodological Considerations in Research of 2 3 Bromo 4 Chlorophenyl Naphthalene

Chiral Resolution and Enantioselective Synthesis

While 2-(3-Bromo-4-chlorophenyl)naphthalene itself is not chiral, the introduction of substituents or the creation of derivatives can lead to chiral molecules. The principles of chiral resolution and enantioselective synthesis would become applicable in such cases. The restricted rotation around the single bond connecting the naphthalene (B1677914) and phenyl rings could potentially lead to atropisomerism if bulky substituents were introduced at the ortho positions, creating stable, non-superimposable mirror-image conformers (enantiomers).

Chiral Resolution: For a racemic mixture of a chiral derivative, separation into individual enantiomers is crucial for studying their distinct biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving enantiomers of naphthalene-containing compounds. rsc.org This technique relies on the differential interaction of the enantiomers with the chiral selector immobilized on the column, leading to different retention times and enabling their separation.

Enantioselective Synthesis: Rather than separating enantiomers after synthesis, modern organic chemistry focuses on enantioselective methods to produce a single enantiomer preferentially. For biaryl compounds, strategies often involve asymmetric cross-coupling reactions. Catalytic asymmetric dearomatization of naphthalenes is another advanced strategy for generating enantioenriched polycyclic scaffolds from flat aromatic precursors. nih.gov Rhodium-catalyzed atroposelective click chemistry has also been explored for creating biaxially chiral triazoles derived from naphthalene precursors, demonstrating high diastereoselectivity and enantioselectivity. acs.orgacs.org

Should chiral derivatives of this compound be developed, these established methodologies for related compounds would provide a clear roadmap for their resolution and selective synthesis.

Automation and High-Throughput Experimentation in Synthesis and Screening

Research and development in materials science and pharmaceuticals increasingly rely on automation and high-throughput experimentation (HTE) to accelerate the discovery process. These methodologies, while not specifically documented for this compound, are highly applicable to its synthesis and the screening of its derivatives.

Automated Synthesis: The synthesis of substituted naphthalenes often involves multi-step processes and the optimization of reaction conditions (e.g., catalyst, solvent, temperature, and reactants). researchgate.netbohrium.com Automated synthesis platforms can perform numerous reactions in parallel, systematically varying these parameters. This allows for the rapid identification of optimal conditions for reactions like Suzuki or Stille coupling, which would be used to synthesize this compound from its precursors (e.g., a naphthalene boronic acid and a bromo-chloro-iodobenzene). This approach minimizes manual labor and accelerates the discovery of efficient synthetic routes. nih.gov

High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery and materials science. nih.gov If derivatives of this compound were to be investigated for biological activity, HTS would be employed to rapidly test a large library of these compounds against a specific biological target. utsouthwestern.edu For instance, cells expressing a target protein could be incubated with the compounds in 96-well or 384-well plates, and a fluorescent or luminescent reporter system would indicate the level of inhibition or activation. nih.gov This allows for the rapid identification of "hit" compounds that can be further optimized.

The table below outlines how HTE could be applied to the study of this compound class.

Table 1: Application of High-Throughput Experimentation

Methodology Application Area Description Potential Outcome
Automated Synthesis Reaction Optimization Parallel execution of synthesis reactions varying catalysts, ligands, solvents, and temperatures for the cross-coupling of naphthalene and phenyl rings. Identification of the most efficient and highest-yielding synthetic pathway in a reduced timeframe.
High-Throughput Screening (HTS) Biological Activity Screening Rapidly testing a library of this compound derivatives against biological targets (e.g., enzymes, receptors) using automated liquid handlers and plate readers. Discovery of novel compounds with potential therapeutic or other biological activities.
High-Throughput Characterization Material Properties Automated analysis of physical properties (e.g., solubility, melting point, photophysical properties) for a series of derivatives. Building a structure-property relationship database to guide the design of new materials.

In Situ Spectroscopic Monitoring of Reaction Pathways

For the synthesis of this compound, several in situ techniques could be employed:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant functional groups and the appearance of product functional groups. For example, in a cross-coupling reaction, changes in the aromatic C-H bending modes or the stretching vibrations associated with the carbon-halogen bonds could be tracked.

NMR Spectroscopy: In situ NMR allows for the direct observation of all magnetically active nuclei in the reaction mixture, providing detailed structural information on reactants, intermediates, and products as the reaction proceeds. This is a powerful tool for mechanistic elucidation.

UV-Vis Spectroscopy: If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be used to monitor their concentration changes over time, providing kinetic data. The extended conjugation of the final 2-phenylnaphthalene (B165426) product would likely have a different absorption spectrum compared to the individual precursors.

The table below summarizes the potential applications of these techniques.

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Monitored Insights Gained
In situ FT-IR/Raman Changes in vibrational modes of functional groups. Real-time tracking of reactant consumption and product formation; identification of key reaction milestones.
In situ NMR Changes in the chemical environment of atomic nuclei. Structural identification of transient intermediates; detailed mechanistic pathway analysis.
In situ UV-Vis Changes in electronic absorption. Kinetic profiling of the reaction; monitoring the formation of conjugated systems.

These methods provide a continuous data stream that is far richer than traditional offline analysis, enabling a deeper understanding of the reaction dynamics for synthesizing halogenated biaryls. nih.govresearchgate.net

Data Science and Cheminformatics Approaches for Structural Analysis

Data science and cheminformatics offer powerful computational tools for analyzing and predicting the properties of chemical compounds, complementing experimental research. acs.org These approaches are particularly useful for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govnoaa.gov

Computational Chemistry: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the three-dimensional structure of this compound. mdpi.com These calculations can predict key properties such as:

Molecular Geometry: Bond lengths, bond angles, and the dihedral angle between the phenyl and naphthalene rings.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. researchgate.net

Spectroscopic Properties: Predicted NMR, IR, and Raman spectra can be compared with experimental data to confirm the structure. researchgate.net

Cheminformatics and Machine Learning: Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, these approaches could be used to:

Similarity Searching: Identify known compounds with similar structures to predict potential biological activities or toxicities based on the principle that similar compounds often have similar properties.

QSAR Modeling: If a set of derivatives is synthesized and tested for a particular activity, a Quantitative Structure-Activity Relationship (QSAR) model can be built. This machine learning model correlates structural features with activity, enabling the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent molecules. mdpi.com

The integration of these computational approaches can significantly guide experimental work by prioritizing compounds for synthesis and testing, thereby saving time and resources. acs.org

Table 3: Data Science and Cheminformatics Applications

Approach Tool/Technique Application to this compound
Computational Chemistry Density Functional Theory (DFT) Prediction of 3D structure, electronic properties (HOMO/LUMO), and spectroscopic signatures. mdpi.com
Cheminformatics Similarity Searching, Substructure Searching Identification of structurally related compounds in databases to infer potential biological targets or toxicity profiles.
Machine Learning Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for biological activity or physicochemical properties based on a dataset of related naphthalene derivatives. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Research into polyhalogenated biaryls, the class of compounds to which 2-(3-bromo-4-chlorophenyl)naphthalene belongs, has led to significant methodological advancements. Halogenated biaryls are recognized as crucial structural motifs in various functional molecules. nih.gov The synthesis of such compounds often relies on powerful cross-coupling reactions, with the Suzuki coupling being a prominent method for forming the biaryl bond. nih.gov

Recent innovations have focused on chemoenzymatic strategies to introduce halogens selectively, which can be particularly useful for creating sterically hindered biaryls. nih.gov For instance, vanadium-dependent chloroperoxidases have been successfully employed for the halogenation of biaryl compounds. nih.gov Furthermore, metal-free, one-pot approaches for the regioselective dihalogenation of biaryl compounds have been developed, offering an operationally simple and efficient alternative to traditional methods. researchgate.netnih.gov These methods often utilize hypervalent bromine and chlorine substrates as masked arynes to achieve high regioselectivity under mild conditions. researchgate.netnih.gov

Advances have also been made in the direct halogenation of arenes, including those with electron-withdrawing groups, which has historically been a challenge. acs.org Brønsted acid-catalyzed halogenation in specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has emerged as a powerful tool for this purpose. acs.org Additionally, decarboxylative halogenation offers a unified method to access a variety of aryl halides from readily available carboxylic acids, addressing the limitations of previous techniques that often required harsh conditions and suffered from poor selectivity. nih.gov

The table below summarizes some of the advanced methodologies applicable to the synthesis and functionalization of complex halogenated aryl systems.

Methodology Description Key Advantages
Chemoenzymatic HalogenationUtilizes enzymes like vanadium chloroperoxidase for halogen introduction.High selectivity, environmentally benign conditions. nih.gov
Hypervalent Halogen ReagentsEmploys cyclic biaryl hypervalent bromine and chlorine for regioselective halogenation.Metal-free, mild conditions, one-pot procedures. researchgate.netnih.gov
Brønsted Acid CatalysisCatalyzes the halogenation of arenes, including deactivated ones.Effective for challenging substrates, mild conditions. acs.org
Decarboxylative HalogenationConverts aryl carboxylic acids into aryl halides.Unified approach for different halogens, operational simplicity. nih.gov

Unexplored Reactivity and Synthetic Avenues for this compound

The specific reactivity of this compound remains largely uncharted territory, presenting numerous opportunities for future investigation. The presence of two different halogen atoms (bromine and chlorine) on one of the aryl rings, and their specific substitution pattern, opens up possibilities for regioselective functionalization.

One key area for exploration is the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, which would allow for selective functionalization at the bromine-bearing position. This could be exploited to introduce a variety of substituents, leading to the synthesis of novel tri- and tetra-substituted biaryls.

Furthermore, the naphthalene (B1677914) moiety itself offers sites for electrophilic substitution, although the existing substituents will influence the regioselectivity of such reactions. iptsalipur.org The interplay between the electronic effects of the halogenated phenyl ring and the inherent reactivity of the naphthalene core could lead to interesting and potentially unexpected outcomes in reactions such as nitration, sulfonation, and Friedel-Crafts acylation.

The potential for this compound to serve as a precursor in aryne chemistry is another exciting avenue. researchgate.net Selective metal-halogen exchange could generate an aryne intermediate, which could then participate in cycloaddition reactions to construct complex polycyclic aromatic systems.

Future synthetic work could also focus on developing more efficient and sustainable routes to this compound and its derivatives. This could involve late-stage halogenation strategies on a pre-formed 2-phenylnaphthalene (B165426) scaffold, potentially offering a more convergent and flexible approach. acs.org

Potential for Application in Advanced Materials and Niche Chemical Technologies (Non-Biological)

While specific applications for this compound have not been reported, its structural features suggest potential utility in several areas of materials science and chemical technology. Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are known for their unique electronic and photophysical properties. researchgate.netyoutube.comnih.gov

The presence of heavy atoms like bromine and chlorine can influence the photophysical properties of the naphthalene core, potentially leading to enhanced intersystem crossing and making such compounds interesting candidates for applications in organic light-emitting diodes (OLEDs) as phosphorescent emitters or hosts. The rigid, planar structure of the biaryl system could also facilitate π-π stacking, which is a desirable characteristic for organic semiconductors used in organic field-effect transistors (OFETs).

Furthermore, halogenated aromatic compounds are often used as flame retardants. The bromine and chlorine content of this compound could impart flame-retardant properties to polymers when incorporated as an additive or co-monomer.

In the realm of niche chemical technologies, this compound could serve as a valuable building block for the synthesis of more complex molecules. Its differential reactivity could be harnessed in multi-step syntheses to construct elaborate molecular architectures for applications in areas such as molecular electronics or as ligands for catalysis. The development of functional materials from PAHs is an active area of research, and compounds like this compound could provide a platform for creating novel materials with tailored properties.

Challenges and Opportunities in the Study of Complex Halogenated Aryl Systems

The study of complex halogenated aryl systems is not without its challenges. A primary difficulty lies in achieving high regioselectivity in both the initial synthesis and subsequent functionalization reactions. researchgate.netnih.gov The synthesis of molecules with specific halogenation patterns often requires multi-step procedures with careful control of reaction conditions.

Another challenge is the potential for the formation of persistent and bioaccumulative byproducts. The environmental and toxicological profiles of novel halogenated compounds must be carefully considered.

Despite these challenges, the opportunities in this field are vast. The development of new catalytic systems that can selectively activate specific C-H or C-X bonds in polyhalogenated systems is a major goal. acs.org Such advancements would provide more efficient and sustainable routes to these complex molecules.

There is also a significant opportunity to use computational chemistry to predict the reactivity and properties of complex halogenated aryl systems. nih.gov Theoretical studies can guide experimental work by identifying promising synthetic targets and predicting their electronic and photophysical properties.

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